molecular formula C21H14F2N2OS B3668697 1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B3668697
M. Wt: 380.4 g/mol
InChI Key: RNGZGNBFQXDJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with fluorobenzoyl and fluorophenylmethylsulfanyl groups

Preparation Methods

The synthesis of 1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the benzodiazole core using 4-fluorobenzoyl chloride under Friedel-Crafts acylation conditions.

    Attachment of the Fluorophenylmethylsulfanyl Group: This can be done by reacting the intermediate with 4-fluorobenzyl mercaptan in the presence of a base.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors to scale up the process.

Chemical Reactions Analysis

1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its benzodiazole core.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism by which 1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE exerts its effects involves its interaction with specific molecular targets. The benzodiazole core can interact with various receptors and enzymes, modulating their activity. The fluorobenzoyl and fluorophenylmethylsulfanyl groups can enhance the compound’s binding affinity and specificity, influencing pathways related to its biological activity.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives with different substituents. For example:

    1-(4-Chlorobenzoyl)-2-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,3-Benzodiazole: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    1-(4-Methylbenzoyl)-2-{[(4-Methylphenyl)methyl]sulfanyl}-1H-1,3-Benzodiazole: The presence of methyl groups instead of fluorine can alter the compound’s electronic properties and interactions with biological targets.

The uniqueness of 1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4-fluorophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]benzimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2OS/c22-16-9-5-14(6-10-16)13-27-21-24-18-3-1-2-4-19(18)25(21)20(26)15-7-11-17(23)12-8-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGZGNBFQXDJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C(=O)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 4
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1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 5
1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 6
1-(4-FLUOROBENZOYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

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